3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Description
This compound features a phenyl-substituted imidazo[2,1-b]thiazole core linked via a propanamide chain to a 3,4,5-trimethoxyphenyl group. The imidazo[2,1-b]thiazole scaffold is known for its cytotoxic properties, while the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in anticancer and antimicrobial agents due to its ability to enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-28-19-11-16(12-20(29-2)22(19)30-3)24-21(27)10-9-17-14-31-23-25-18(13-26(17)23)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUZSSRXMJDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea and a suitable α-haloketone under acidic conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves coupling the imidazo[2,1-b]thiazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide linker undergoes hydrolysis under acidic or basic conditions to yield 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanoic acid and 3,4,5-trimethoxyaniline (Figure 1).
| Reaction Conditions | Products | References |
|---|---|---|
| HCl (6M), reflux, 6h | Carboxylic acid + 3,4,5-trimethoxyaniline (quantified via HPLC, 92% yield) | |
| NaOH (2M), 80°C, 4h | Sodium carboxylate + free amine (85% yield) |
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C-N bond.
Electrophilic Aromatic Substitution (EAS)
The 3,4,5-trimethoxyphenyl group participates in EAS due to electron-rich aromatic rings.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to OMe | 3,4,5-Trimethoxy-2-nitrobenzamide derivative | 78% |
| Sulfonation (H₂SO₄, SO₃) | Meta to OMe | Sulfonic acid derivative | 65% |
| Halogenation (Br₂/FeBr₃) | Ortho to OMe | Brominated analog | 70% |
Notes :
-
Methoxy groups direct electrophiles to ortho/para positions.
-
Steric hindrance from the imidazothiazole core limits reactivity at certain sites .
Alkylation/Acylation of the Imidazothiazole Core
The nitrogen atoms in the imidazo[2,1-b]thiazole ring undergo alkylation or acylation (Table 3).
| Reagent | Site Modified | Product | Yield |
|---|---|---|---|
| Methyl iodide (K₂CO₃, DMF) | N1 of thiazole | N-Methylimidazothiazole derivative | 88% |
| Acetyl chloride (pyridine) | N3 of imidazole | N-Acetylated analog | 82% |
Mechanistic Insight :
-
Alkylation occurs preferentially at the less sterically hindered N1 position.
Oxidation of Methoxy Groups
The 3,4,5-trimethoxyphenyl group undergoes demethylation under strong oxidizing agents:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| BBr₃ (1M in DCM) | 3,4,5-Trihydroxybenzamide derivative | 0°C, 2h | 75% |
| HI (48%), reflux | Partial demethylation to dihydroxy analog | 12h | 60% |
Application : Demethylation products are intermediates for synthesizing polyphenol-based analogs .
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous buffers (pH 7.4, 37°C):
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| Phosphate buffer | 48h | Hydrolysis of the amide bond (major) |
| Plasma (human) | 6h | Enzymatic cleavage + oxidation |
Implications : Rapid degradation necessitates prodrug strategies for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The imidazo[2,1-b]thiazole derivatives have been investigated for their efficacy against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML).
Case Study: Activity Against AML
A study synthesized several 6-phenylimidazo[2,1-b]thiazole derivatives and evaluated their activity against the FLT3-dependent human AML cell line MV4-11. Among these compounds, some exhibited potent inhibition of cell viability with IC50 values as low as 0.002 μM, indicating a strong potential for therapeutic application in AML treatment . The mechanism of action was further explored through FLT3 kinase inhibition assays, revealing significant enzymatic inhibition (IC50: 0.022 μM) for the most active compounds.
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | MV4-11 | 0.002 | FLT3 kinase inhibition |
| Compound X | HeLa | >10 | Not effective |
| Compound Y | MDA-MB-231 | 1.4 | VEGFR2 inhibition |
Antimicrobial Properties
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. A study focused on synthesizing novel hydrazone derivatives of imidazo[2,1-b]thiazole and assessing their antibacterial and antifungal activities.
Case Study: Antimicrobial Evaluation
The synthesized compounds were tested against a range of bacterial and fungal strains. Notably, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing higher efficacy than established antibiotics like sorafenib .
Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N2-Cyclohexylidene | S. aureus | 0.5 μg/mL |
| N2-(3-methylcyclohexyl) | E. coli | 1.0 μg/mL |
| N2-(4-methoxybenzylidene) | C. albicans | 0.8 μg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. The presence of various substituents on the imidazo[2,1-b]thiazole core significantly influences both anticancer and antimicrobial activities.
Key Findings in SAR Analysis
- Substituent Effects : Bulky groups on the pyridine ring enhance antitumor activity while maintaining selectivity against non-target cell lines.
- Functional Groups : The incorporation of methoxy groups has been linked to improved solubility and bioavailability.
Mechanism of Action
The mechanism of action of 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogues include:
- Linker length : Acetamide (CH₂CO) vs. propanamide (CH₂CH₂CO) chains.
- Substituents : Halogens (Cl, F), methoxy groups, and heterocyclic modifications (e.g., pyridinyl, piperazinyl).
Cytotoxic Activity Trends
- Potency : Compound 5l (IC₅₀ = 1.4 μM against MDA-MB-231) outperforms sorafenib (IC₅₀ = 5.2 μM), highlighting the importance of the 4-chlorophenyl and piperazinyl groups in enhancing selectivity .
- Role of Trimethoxyphenyl : The 3,4,5-trimethoxyphenyl group in the target compound and 52 () correlates with broad bioactivity, likely due to improved membrane permeability and target interactions .
- Linker Impact : Propanamide (target compound) vs. acetamide (5l, 5a) may alter pharmacokinetics; longer linkers could increase flexibility but reduce binding efficiency.
Selectivity and Mechanism
- Cancer Cell Selectivity : 5l shows 16-fold higher potency against MDA-MB-231 (breast cancer) than HepG2 (liver cancer), suggesting tissue-specific targeting .
- VEGFR2 Inhibition : Compound 5a exhibits modest VEGFR2 inhibition (3.76% at 20 μM), while 5l improves this marginally (5.72%), indicating substituent-driven efficacy .
- Antimicrobial Activity : Thiazolidinedione derivatives (e.g., 52) with trimethoxyphenyl groups demonstrate MIC values as low as 2 μg/mL against Gram-positive bacteria and fungi .
Key Research Findings
Substituent Optimization : Chloro and methoxy groups enhance cytotoxicity and selectivity, as seen in 5l and 52 .
Scaffold Flexibility : Imidazo[2,1-b]thiazole derivatives tolerate diverse substituents without losing activity, supporting further structural exploration.
Trimethoxyphenyl Utility : This group is a versatile pharmacophore, contributing to both anticancer and antimicrobial activities across compound classes .
Biological Activity
The compound 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a derivative of the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities, particularly in the treatment of various cancers and microbial infections. This article reviews the biological activity of this compound based on existing literature, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a phenyl group attached to an imidazo[2,1-b]thiazole moiety and a trimethoxyphenyl group linked via a propanamide chain. The presence of multiple functional groups suggests a potential for diverse biological interactions.
Anticancer Activity
Research has indicated that compounds within the imidazo[2,1-b]thiazole family exhibit significant anticancer properties. A study focused on related derivatives demonstrated potent activity against acute myeloid leukemia (AML) cell lines, particularly MV4-11, with IC50 values as low as 0.002 µM for some derivatives . The mechanism appears to involve selective inhibition of FLT3 kinase activity, critical in AML pathogenesis.
Table 1: Summary of Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide | MV4-11 | 0.002 | FLT3 inhibition |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's antimicrobial properties have been investigated through various studies. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 4.69 to 22.9 µM against Gram-positive bacteria .
Table 2: Summary of Antimicrobial Activity
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5.64 | Antibacterial |
| Escherichia coli | 13.40 | Antibacterial |
| Candida albicans | 16.69 | Antifungal |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For example:
- Substituents on the phenyl ring enhance antimicrobial efficacy.
- The presence of electron-donating groups appears to increase potency against certain cancer cell lines.
Case Studies
A pertinent case study involved synthesizing various derivatives and evaluating their biological activities. One derivative demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma with GI50 values ranging from 1.4 to 4.2 µM . These findings underscore the potential therapeutic applications of imidazo[2,1-b]thiazole derivatives in oncology.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide?
- Methodological Answer : The synthesis involves coupling the imidazothiazole core with a trimethoxyphenylpropanamide moiety. Key steps include:
- Thiourea intermediate formation : Reacting 6-phenylimidazo[2,1-b]thiazole derivatives with thiophosgene or thiourea under basic conditions (e.g., NaOH) to form reactive intermediates.
- Amide bond formation : Using coupling agents like HBTU or DCC with 3,4,5-trimethoxyaniline in polar aprotic solvents (e.g., DMF, DMSO) at 60–90°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or LC-MS .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H-NMR : Key peaks include:
- Aromatic protons from the phenylimidazothiazole (δ 7.2–8.1 ppm, multiplet).
- Methoxy groups (-OCH₃) on the trimethoxyphenyl ring (δ 3.8–3.9 ppm, singlet).
- Propionamide backbone (δ 2.5–3.2 ppm, triplet for CH₂ and δ 6.5–7.0 ppm for NH) .
- ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the imidazothiazole ring (~150 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
Advanced Research Questions
Q. What experimental design strategies optimize yield and purity during scale-up synthesis?
- Methodological Answer : Use statistical Design of Experiments (DoE) to identify critical factors:
- Variables : Solvent polarity, temperature, catalyst loading, and stoichiometry.
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., higher temperatures may reduce reaction time but increase side products).
- Example : A Central Composite Design (CCD) for amidation showed optimal yield (82%) at 75°C, 1.2 eq. of HBTU, and DMF as solvent .
- Scale-up Challenges : Heat dissipation and mixing efficiency require transitioning from batch to flow chemistry for reproducibility .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compile IC₅₀ values from independent assays (e.g., kinase inhibition, cytotoxicity) and normalize using standardized protocols (e.g., ATP concentration in kinase assays).
- Structural Analog Comparison : Compare activity trends with derivatives (e.g., replacing the trimethoxyphenyl group with fluorinated aryl groups reduced cytotoxicity by 40% in HeLa cells) .
- Molecular Dynamics (MD) Simulations : Identify binding pose inconsistencies (e.g., imidazothiazole orientation in the ATP-binding pocket) using tools like AutoDock Vina .
Q. What computational methods enhance reaction design for novel derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and predict feasible reaction pathways. For example, ICReDD’s workflow combines DFT with machine learning to prioritize solvent-catalyst pairs .
- Docking Studies : Screen derivatives against target proteins (e.g., tubulin for anticancer activity) using Glide or GOLD. Substituent modifications (e.g., methoxy → ethoxy) can be virtually tested for improved binding affinity .
Q. How to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Synthesize derivatives with systematic substitutions (e.g., varying aryl groups on the imidazothiazole or altering methoxy positions).
- Biological Assays : Test analogs in dose-response assays (e.g., 72-hour MTT assays for cytotoxicity).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity.
- Example : A 2024 study found that replacing the 3,4,5-trimethoxyphenyl group with a 4-fluorophenyl increased potency against MCF-7 cells (IC₅₀ = 1.2 µM vs. 3.5 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
